Ent-Aliskiren Fumarato (2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ent-Aliskiren Fumarate (2:1) is a pharmaceutical compound used primarily for the treatment of hypertension. It is a direct renin inhibitor, which means it directly inhibits the activity of renin, an enzyme involved in the regulation of blood pressure. This compound is a fumarate salt form of Aliskiren, which enhances its stability and solubility .
Aplicaciones Científicas De Investigación
Ent-Aliskiren Fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enantioselective hydrogenation and other stereoselective reactions.
Biology: Investigated for its effects on renin activity and blood pressure regulation.
Medicine: Used in the development of antihypertensive drugs and studied for its potential benefits in treating cardiovascular diseases.
Industry: Employed in the production of pharmaceuticals and as a reference material for quality control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ent-Aliskiren Fumarate involves multiple steps, starting from chiral intermediates. One of the key steps is the enantioselective hydrogenation of a precursor molecule using a chiral rhodium complex. This step ensures the high enantioselectivity required for the final product .
Industrial Production Methods: Industrial production of Ent-Aliskiren Fumarate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the chiral intermediate, followed by enantioselective hydrogenation, and finally, the formation of the fumarate salt .
Análisis De Reacciones Químicas
Types of Reactions: Ent-Aliskiren Fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Mecanismo De Acción
Ent-Aliskiren Fumarate exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By inhibiting renin, Ent-Aliskiren Fumarate reduces the levels of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .
Comparación Con Compuestos Similares
Aliskiren: The parent compound of Ent-Aliskiren Fumarate, used for the same therapeutic purposes.
ACE Inhibitors: Such as enalapril and lisinopril, which inhibit the angiotensin-converting enzyme.
Angiotensin II Receptor Blockers: Such as losartan and valsartan, which block the effects of angiotensin II.
Uniqueness: Ent-Aliskiren Fumarate is unique in its direct inhibition of renin, providing a more complete suppression of the renin-angiotensin-aldosterone system compared to ACE inhibitors and angiotensin II receptor blockers. This results in a more effective reduction in blood pressure and potentially fewer side effects .
Actividad Biológica
Introduction
Ent-Aliskiren Fumarate (2:1) is a derivative of aliskiren, the first orally bioavailable direct renin inhibitor used primarily in the treatment of hypertension. This compound exhibits significant biological activity through its mechanism of action, which involves inhibiting the renin-angiotensin-aldosterone system (RAAS). The following sections will detail its pharmacological properties, biological activity, and relevant research findings.
Ent-Aliskiren functions by directly inhibiting renin, an enzyme crucial for the conversion of angiotensinogen to angiotensin I. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor that plays a vital role in regulating blood pressure. The compound has shown high potency, with an IC50 value of approximately 0.6 nmol/L for human renin .
Pharmacokinetics
- Absorption : Ent-Aliskiren is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours.
- Bioavailability : The absolute bioavailability is approximately 2.6%, influenced by its interaction with P-glycoprotein.
- Distribution : It binds moderately to plasma proteins (47-51%) and is primarily eliminated unchanged via the hepatobiliary route .
- Excretion : Less than 1% is recovered in urine, indicating minimal renal clearance.
Antihypertensive Effects
Ent-Aliskiren has demonstrated significant blood pressure-lowering effects in clinical studies. In various trials involving over 12,000 patients, it was shown to reduce plasma renin activity (PRA) by up to 80% . The compound's efficacy persists even when combined with other antihypertensive agents such as diuretics and ACE inhibitors, maintaining PRA levels close to baseline .
Case Studies
-
Combination Therapy :
- A study indicated that when Ent-Aliskiren was administered alongside hydrochlorothiazide or ramipril, it effectively suppressed PRA without causing the expected increase seen with these agents alone. This suggests a synergistic effect that enhances blood pressure control while minimizing compensatory mechanisms .
- Long-term Efficacy :
Safety Profile
Common side effects associated with Ent-Aliskiren include gastrointestinal disturbances, headache, and dizziness. Serious adverse effects may involve renal impairment and hyperkalemia; however, these are relatively rare . The safety profile appears favorable compared to other antihypertensive classes.
Data Table: Biological Activity Overview
Parameter | Value/Description |
---|---|
IC50 (Human Renin) | 0.6 nmol/L |
Peak Plasma Concentration | 1-3 hours post-dose |
Bioavailability | 2.6% |
Plasma Protein Binding | 47-51% |
Renal Excretion | <0.6% |
PRA Reduction | Up to 80% |
Common Side Effects | Gastrointestinal issues, headache |
Propiedades
Número CAS |
1630036-76-8 |
---|---|
Fórmula molecular |
C34H57N3O10 |
Peso molecular |
667.841 |
Nombre IUPAC |
(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1 |
Clave InChI |
RSFGNDXWVZPKJA-UTKWEYTFSA-N |
SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Sinónimos |
(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.